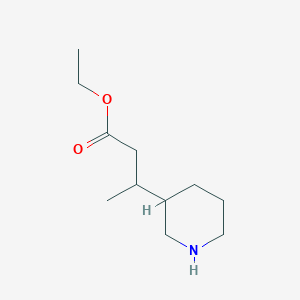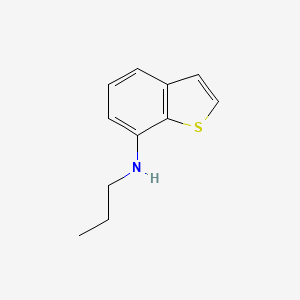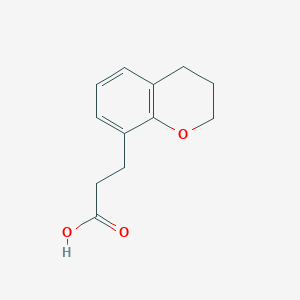
GnetuhaininM
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GnetuhaininM is a naturally occurring stilbene dimer isolated from the caulis of Gnetum montanum Markgr. Stilbenoids are a class of plant polyphenols characterized by monomeric or polymeric 1,2-diarylethylene structures. These compounds have attracted significant interest due to their intricate structures and diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GnetuhaininM involves the polymerization of stilbene monomers through specific bonding patterns. For instance, naturally occurring stilbene dimers can be polymerized through one bond of 8-O-4’ or two bonds of 7-8’ and 6-7’. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the polymerization process .
Industrial Production Methods
This process would include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
GnetuhaininM undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
GnetuhaininM has a wide range of scientific research applications due to its unique chemical structure and biological activities. It is used in:
Chemistry: As a model compound for studying polymerization and dimerization reactions.
Biology: Investigating its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Exploring its anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
GnetuhaininM exerts its effects through various molecular targets and pathways. One of its known mechanisms is the inhibition of ATP citrate lyase (ACLY), an enzyme involved in lipid metabolism. By inhibiting ACLY, this compound can reduce lipid synthesis, which may contribute to its anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
GnetuhaininM is unique among stilbene dimers due to its specific bonding patterns and biological activities. Similar compounds include:
- Gnetuhainin I
- Gnetuhainin P
- Gnemontanin A
- Gnemontanin B
- Gnemontanin C
These compounds share similar structural features but differ in their specific bonding patterns and biological activities, making this compound a distinct and valuable compound for research .
Properties
Molecular Formula |
C42H32O11 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[(2S,3S)-3-(3,5-dihydroxyphenyl)-7-[(2S,3S)-3-(3,5-dihydroxyphenyl)-6-hydroxy-4-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,3-dihydro-1-benzofuran-2-yl]-4-hydroxy-2,3-dihydro-1-benzofuran-2-yl]benzene-1,3-diol |
InChI |
InChI=1S/C42H32O11/c43-24-5-2-20(3-6-24)1-4-21-11-30(49)19-35-36(21)37(22-12-26(45)16-27(46)13-22)41(52-35)32-9-10-33(50)39-38(23-14-28(47)17-29(48)15-23)40(53-42(32)39)31-8-7-25(44)18-34(31)51/h1-19,37-38,40-41,43-51H/b4-1+/t37-,38-,40+,41+/m0/s1 |
InChI Key |
SBAYNGXEDJLMOG-IZZRYAQXSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=C3[C@@H]([C@H](OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)[C@@H]([C@H](O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=C5C(=C(C=C4)O)C(C(O5)C6=C(C=C(C=C6)O)O)C7=CC(=CC(=C7)O)O)C8=CC(=CC(=C8)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


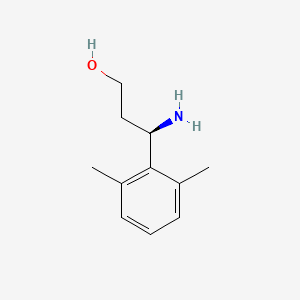
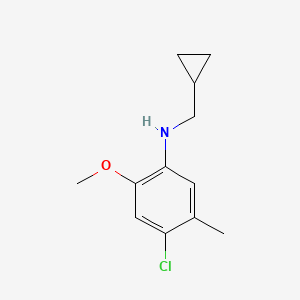
![2-{6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13069755.png)
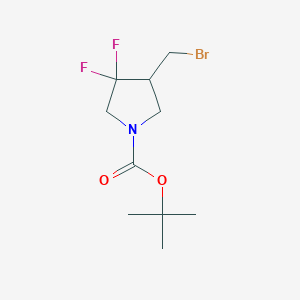
![Ethyl 2-amino-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B13069767.png)
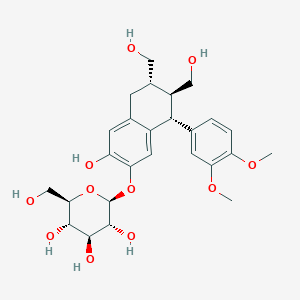
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13069771.png)
![1-[(5-Bromofuran-3-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13069780.png)

![5,6-Dichloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3h-imidazo[4,5-b]pyridine](/img/structure/B13069796.png)
